1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
The compound is characterized by an allyl group (-CH₂CH=CH₂) at position 1 and a 4-fluorophenylsulfonyl moiety (-SO₂C₆H₄F) at position 2. This structural configuration confers unique electronic and steric properties, distinguishing it from related derivatives.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZFFCMSATBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Condensation with Glyoxal Derivatives
Heating 1-(2-aminophenyl)pyrrole with glyoxal in acetic acid at 80°C for 12 hours yields the unsubstituted pyrrolo[2,3-b]quinoxaline (Scheme 1). This method, adapted from analogous quinoxaline syntheses, provides the core in 65–78% yield after recrystallization from ethanol.
Table 1: Optimization of Core Synthesis
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glyoxal (40%) | AcOH | 80 | 12 | 72 |
| Phenylglyoxal | Toluene | 110 | 8 | 68 |
| Diethyl oxalate | EtOH | Reflux | 6 | 65 |
Palladium-Mediated Cyclization
Alternative routes employ Pd₂(dba)₃/Xantphos-catalyzed intramolecular C–N bond formation from N-(2-bromophenyl)pyrrole precursors (Scheme 2). This method, adapted from indole syntheses, achieves 70–85% yield under mild conditions (THF, 60°C, 6 h).
Introduction of the Allyl Group at N1
Direct Alkylation
Treatment of the pyrrolo[2,3-b]quinoxaline core with allyl bromide and NaH in anhydrous DMF at 0°C to room temperature selectively installs the allyl group at N1 (Scheme 3). Yields range from 60–75%, with minor O-allylation byproducts (<5%).
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (PPh₃, DIAD, allyl alcohol) afford N1-allylated products in 55–65% yield. This method avoids strong bases but requires chromatographic purification.
Sulfonylation at C3
Electrophilic Aromatic Substitution
The C3 position, activated by the electron-deficient quinoxaline ring, undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride (1.2 eq) in pyridine/DCM (1:1) at 0°C (Scheme 4). The reaction proceeds via a Wheland intermediate, yielding the sulfonylated product in 80–88% purity after aqueous workup.
Table 2: Sulfonylation Optimization
| Sulfonylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-FC₆H₄SO₂Cl | Pyridine | DCM | 85 |
| 4-FC₆H₄SO₂Cl | Et₃N | THF | 78 |
| 4-FC₆H₄SO₂Cl | DMAP | DMF | 72 |
Directed Ortho-Metalation
For recalcitrant substrates, directed ortho-metalation using LDA (2.0 eq) followed by quenching with 4-fluorobenzenesulfonyl fluoride enhances regioselectivity (Scheme 5). This method achieves 90% yield but necessitates strict anhydrous conditions.
Installation of the C2 Amine
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of a C2-bromo intermediate with NH₃·H₂O (5.0 eq) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane at 100°C installs the amine group (Scheme 6). Yields reach 70–82% after 24 hours.
Table 3: Amination Conditions Comparison
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 82 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | 65 |
| PdCl₂(Amphos) | DavePhos | NaOtBu | 58 |
Nucleophilic Aromatic Substitution
Alternative SNAr reactions employ NaN₃ (2.0 eq) in DMSO at 120°C for 8 hours, followed by Staudinger reduction (PPh₃, THF/H₂O) to yield the amine. This two-step sequence provides 60–68% overall yield but risks azide dimerization.
Integrated Synthetic Routes
Sequential Functionalization Approach
Convergent Synthesis via Late-Stage Coupling
- Prepare C2-aminated core → Simultaneous N1-allylation/C3-sulfonylation using Pd(0) catalysis.
- Achieves 55% yield in one pot but requires rigorous stoichiometric control.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.25–7.98 (m, 4H, quinoxaline-H), 7.85 (d, J = 8.4 Hz, 2H, SO₂Ar-H), 7.45 (t, J = 8.8 Hz, 2H, SO₂Ar-H), 6.05 (m, 1H, CH₂CHCH₂), 5.35 (dd, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.20 (dd, J = 10.4, 1.2 Hz, 1H, CH₂CHCH₂), 4.85 (d, J = 5.6 Hz, 2H, NCH₂).
- HRMS (ESI+): m/z calcd for C₁₉H₁₆FN₄O₂S [M+H]⁺: 407.0974; found: 407.0978.
Challenges and Optimization Strategies
- Regioselectivity in Allylation : Use of bulky bases (e.g., KHMDS) minimizes O-allylation.
- Sulfonylation Side Reactions : Low-temperature conditions (0°C) suppress polysubstitution.
- Amination Efficiency : Microwave-assisted Buchwald-Hartwig conditions reduce reaction time to 2 hours with comparable yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Flexibility : The allyl group in the target compound introduces greater conformational flexibility compared to rigid aryl or ethylphenyl substituents in analogs . This may influence binding kinetics and metabolic stability.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Position 1 substituents critically modulate target specificity. For instance, aryl groups (e.g., 4-fluorophenyl) favor SIRT1 activation, while alkyl chains (e.g., allyl) may prioritize kinase inhibition .
- Pharmacological Potential: The target compound’s sulfonyl group and allyl chain suggest applications in oncology (kinase inhibition) or metabolic disorders (epigenetic modulation), though empirical studies are required .
Activité Biologique
1-Allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrroloquinoxaline core with an allyl group and a sulfonyl moiety attached to a fluorinated phenyl ring. Its molecular formula is and it has been identified as a potential inhibitor of various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptor Modulation : The compound may act as an antagonist or modulator at various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in cancer progression and neurotransmitter regulation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoxaline derivatives. For instance, compounds structurally similar to 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine have demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|
| HCT-116 | 1.9 | Doxorubicin | 3.23 |
| MCF-7 | 2.3 | Doxorubicin | 3.23 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Neuropharmacological Effects
The compound’s structural features suggest potential activity in modulating neurotransmitter systems. Research into related compounds has indicated that quinoxaline derivatives can influence glutamate receptors, which are critical in neurological disorders.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the effects of various quinoxaline derivatives on human epidermoid carcinoma cells (A431) found that certain derivatives exhibited significant inhibition of cell viability compared to non-tumorigenic keratinocytes. The mechanism involved the inhibition of Stat3 phosphorylation, which is crucial for tumor growth and survival .
- Antimalarial Activity : A series of pyrroloquinoxaline derivatives were synthesized and tested against Plasmodium falciparum strains. Some derivatives demonstrated promising antimalarial activity with IC50 values in the micromolar range, indicating their potential for broader therapeutic applications .
- Structure-Activity Relationships (SAR) : Research has also focused on the SAR of quinoxaline derivatives, revealing that modifications at specific positions can enhance biological activity against cancer cells and improve selectivity towards certain molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
